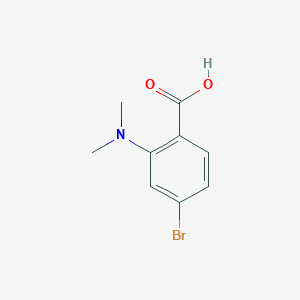

4-Bromo-2-(dimethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-5-6(10)3-4-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAOXPRZUJIGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of 4 Bromo 2 Dimethylamino Benzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups through established synthetic protocols.

Esterification Reactions

Esterification of 4-Bromo-2-(dimethylamino)benzoic acid can be readily achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, under acidic catalysis. nih.gov For instance, refluxing the acid in methanol with a catalytic amount of sulfuric acid yields the corresponding methyl ester. researchgate.net This reaction is a fundamental transformation for protecting the carboxylic acid group or modifying the compound's solubility and electronic properties.

Alternative methods, such as using N-bromosuccinimide (NBS) as a catalyst, provide a metal-free option for direct esterification under mild, neat conditions. nih.gov The synthesis of various benzoic acid esters is well-documented, typically involving the reaction of the parent benzoic acid with an alcohol in the presence of a suitable catalyst to facilitate the condensation. ontosight.ai A patent for a related compound, 4-bromo-2-methylbenzoic acid, describes its dissolution in methanol followed by an esterification reaction catalyzed by sulfuric acid to generate the methyl ester intermediate. google.com

| Reaction Type | Reactants | Catalyst/Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Fischer Esterification | This compound, Alcohol (e.g., CH₃OH) | Sulfuric Acid (H₂SO₄) | Reflux | Methyl 4-bromo-2-(dimethylamino)benzoate |

Amidation and Peptide Coupling Methodologies

The formation of an amide bond is a critical transformation, often employed in the synthesis of biologically active molecules and materials. researchgate.net This reaction involves the coupling of an activated carboxylic acid with a primary or secondary amine. researchgate.netbachem.com For this compound, this is typically a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride. researchgate.net This activated species is then reacted with the desired amine to form the corresponding amide. Research on the closely related 4-N,N-dimethylamino benzoic acid has demonstrated its conversion into adducts with amines via an amide group linkage. researchgate.net

In the context of peptide synthesis, a wide variety of coupling reagents have been developed to facilitate amide bond formation efficiently and with minimal side reactions, such as racemization. bachem.comluxembourg-bio.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used to activate the carboxylic acid in the presence of an amine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). luxembourg-bio.comresearchgate.net

| Activation Method | Amine Component | Coupling Reagents/Base | Solvent | Product |

|---|---|---|---|---|

| Peptide Coupling | Primary or Secondary Amine (R-NH₂) | HATU, DIPEA | DMF or DCM | 4-Bromo-N-R-2-(dimethylamino)benzamide |

Anhydride and Acyl Halide Formation

Acyl halides are among the most reactive carboxylic acid derivatives and serve as valuable intermediates for synthesizing esters, amides, and anhydrides. pressbooks.pub The conversion of this compound to its corresponding acyl chloride can be accomplished using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The preparation of 4-N,N-dimethylamino benzoic acid chloride from its parent acid has been specifically reported. researchgate.net

Once formed, the acyl chloride can be used to generate a carboxylic acid anhydride. This is achieved by reacting the acyl chloride with the carboxylate salt of a carboxylic acid or with a carboxylic acid in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.publibretexts.org This method can be used to prepare both symmetrical and mixed anhydrides.

Transformations Involving the Aryl Bromine Atom

The aryl bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic utility of the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromine. nih.gov These reactions have become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures. brynmawr.edu Aryl bromides are common and effective substrates for a variety of these transformations due to their favorable balance of reactivity and stability. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nih.govlibretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners. nih.gov

For this compound or its ester derivatives, the bromine atom can be coupled with various aryl, heteroaryl, or vinyl boronic acids. tcichemicals.com A patent describing the synthesis of a related compound, methyl 4-bromo-2-methylbenzoate, utilizes a palladium-catalyzed reaction with vinylboronic acid to form a new C-C bond at the bromine position. google.com The reaction typically requires a palladium catalyst (e.g., palladium(II) acetate), often in combination with a phosphine (B1218219) ligand, and a base such as potassium carbonate or cesium carbonate to facilitate the catalytic cycle. libretexts.orgresearchgate.net The ortho-dimethylamino group can influence the reaction's efficiency, but methods for coupling on substrates with ortho-anilines have been successfully developed. nih.gov

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound (or its ester) | Arylboronic Acid (e.g., PhB(OH)₂) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃) | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene | 4-Aryl-2-(dimethylamino)benzoic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. youtube.com

In the case of this compound, the molecule is poorly suited for SNAr reactions. The dimethylamino group at the ortho position is a strong electron-donating group (EDG), and the carboxylic acid at the meta position relative to the bromine has a weaker influence. The presence of the powerful EDG destabilizes the negatively charged intermediate required for the SNAr mechanism, thus significantly impeding the reaction. libretexts.orgyoutube.com Therefore, direct displacement of the bromine atom by a nucleophile via the SNAr pathway is highly unfavorable.

Reductive Debromination Studies

Reductive debromination refers to the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, dissolution of metals, or hydride reagents.

In related compounds, such as 2-halobenzoic acids, reductive dehalogenation can sometimes be a competing side reaction during cross-coupling reactions, particularly under conditions that favor β-hydride elimination. researchgate.net For instance, the coordination of an ortho-carboxyl group to the metal center can form a palladacycle that is more prone to reductive elimination. researchgate.net

Specific studies on the targeted reductive debromination of this compound are not prevalent in general literature. However, methods used for other aryl bromides are applicable. For example, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor (e.g., formic acid or ammonium (B1175870) formate) is a common and effective method for the dehalogenation of aryl halides. Additionally, microbial processes have been shown to dehalogenate halobenzoates, such as the reductive dechlorination of 2,4-dichlorobenzoate (B1228512) by Alcaligenes denitrificans. nih.gov

Role and Reactivity of the Dimethylamino Substituent

Electron-Donating Effects on Aromatic Reactivity

The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group, exerting its influence through both the inductive effect (+I) and, more significantly, the resonance effect (+M). This strong electron-donating character has a profound impact on the reactivity of the aromatic ring of this compound. scispace.com

The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring. This increases the electron density on the ring, particularly at the ortho and para positions relative to the dimethylamino group. This activation makes the ring more susceptible to electrophilic aromatic substitution.

Conversely, this same electron-donating effect deactivates the ring towards nucleophilic aromatic substitution. libretexts.org As discussed previously, the increased electron density destabilizes the negatively charged Meisenheimer intermediate necessary for the SNAr pathway. The electron-donating nature of the dimethylamino group also influences the acidity of the carboxylic acid, generally making the benzoic acid less acidic compared to unsubstituted benzoic acid because it destabilizes the resulting carboxylate anion. libretexts.orglibretexts.org

Participation in Condensation Reactions (Indirectly, via aldehyde precursors)

While this compound itself does not directly participate in typical aldehyde-based condensation reactions, its corresponding aldehyde precursor, 4-bromo-2-(dimethylamino)benzaldehyde, would be an active participant. Condensation reactions such as the Knoevenagel or Benzoin condensation involve the nucleophilic attack on the carbonyl carbon of the aldehyde. researchgate.net

The reactivity of the aldehyde is significantly influenced by the electronic effects of the ring substituents. The strong electron-donating dimethylamino group increases the electron density on the aromatic ring, which is relayed to the aldehyde functional group. quizlet.com This makes the carbonyl carbon less electrophilic and therefore less reactive towards nucleophiles compared to benzaldehyde (B42025) or benzaldehydes substituted with electron-withdrawing groups. For example, studies on the related 4-dimethylaminobenzaldehyde show that the electron-donating group can hinder reactions like the Benzoin condensation by reducing the electrophilicity of the aldehyde. quizlet.com Despite this reduced reactivity, condensation reactions with highly reactive nucleophiles or under forcing conditions can still proceed effectively. researchgate.net

Coordination Chemistry Potential (for related structures)

While specific studies on the coordination chemistry of this compound are not extensively documented, the potential of this molecule to act as a ligand for metal ions can be inferred from the well-established chemistry of related aminobenzoic acid structures. Aminobenzoic acids are known to form a wide variety of coordination complexes and metal-organic frameworks (MOFs) by binding to metal centers through the carboxylate oxygen atoms and/or the amino nitrogen atom. nih.govresearchgate.net

The presence of both a carboxylate group (a hard donor) and an amino group (a borderline donor) allows for multiple modes of coordination. Structurally similar compounds, such as para-aminobenzoic acid (PABA) and anthranilic acid, are known to form stable complexes with a range of metal ions including copper, zinc, cobalt, and nickel. nih.gov In these complexes, the aminobenzoic acid ligand can act as a monodentate, bidentate, or bridging ligand. researchgate.net

For this compound, the carboxylate group is expected to be the primary coordination site, potentially forming bidentate chelates or bridging interactions between metal centers. The ortho-dimethylamino group could also participate in chelation, forming a stable five-membered ring with a metal ion, a common motif for ortho-substituted benzoic acids. researchgate.net However, the steric bulk of the two methyl groups might influence its ability to coordinate directly compared to a primary amino group.

Furthermore, the bromine atom at the para position can influence the electronic properties of the aromatic ring, which in turn affects the ligand's donor strength and the stability of the resulting metal complexes. The diverse coordination possibilities of aminobenzoic acid derivatives suggest that this compound is a promising candidate for designing new coordination polymers and MOFs with potentially interesting catalytic, magnetic, or luminescent properties. researchgate.netekb.egresearchgate.net

| Related Ligand | Observed Coordination Modes | Metal Ions Involved | Potential Implications for this compound |

|---|---|---|---|

| p-Aminobenzoic Acid (PABA) | Monodentate, Bidentate Bridging | Cu(II), Zn(II), Co(II), Ni(II), Pd(II) nih.gov | Carboxylate group can readily coordinate to various transition metals. |

| Anthranilic Acid (2-Aminobenzoic acid) | Bidentate (N,O-chelation), Tridentate, Bridging researchgate.net | Mn(II), Cu(II), Zn(II), Bi(III) researchgate.net | The ortho-amino and carboxylate groups can form stable chelate rings with metal ions. |

| 2-Aminoterephthalic acid | Forms extended Metal-Organic Frameworks (MOFs) | Mg(II), Co(II), Sr(II) | Potential to act as a building block (linker) for constructing porous MOFs. |

| N-Aryl Anthranilic Acids (Fenamates) | Forms various binary and ternary complexes researchgate.net | Transition and rare earth metals researchgate.net | The N-substituted amino group does not preclude coordination, suggesting the dimethylamino group is also a potential donor site. |

Advanced Functionalization and Scaffold Modification

The chemical structure of this compound offers multiple avenues for advanced functionalization and scaffold modification. The molecule can be selectively modified at the bromine substituent, the carboxylic acid group, or the C-H bonds of the aromatic ring, making it a versatile building block for medicinal chemistry and materials science.

Functionalization via the Bromo Substituent: The aryl bromide is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. mdpi.com

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a wide range of aryl, heteroaryl, or alkyl groups at the C4-position. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the coupling of various amines (primary, secondary, anilines) to the aryl scaffold, replacing the bromine atom. mdpi.com

Heck and Sonogashira Couplings: These methods enable the introduction of alkenyl and alkynyl groups, respectively.

Copper-Catalyzed Reactions: Copper-catalyzed amination provides an alternative to palladium-based methods for forming C-N bonds. nih.govorganic-chemistry.org

Derivatization of the Carboxylic Acid Group: The carboxylic acid is readily converted into other functional groups, providing a secondary point for diversification. Standard organic transformations can be employed to synthesize:

Esters: Formed by reaction with alcohols under acidic conditions or using alkylating agents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) for rapid derivatization. nih.gov

Amides: Coupling with amines using activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common strategy. thermofisher.com

Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride can generate the highly reactive acid chloride, a precursor for various other derivatives.

C-H Bond Functionalization: More advanced methods allow for the direct modification of the aromatic C-H bonds, offering step-economical routes to novel derivatives. The existing substituents on the ring can act as directing groups to control the regioselectivity of these reactions.

Ortho-to-Carboxylate Functionalization: The carboxylic acid group can direct transition-metal catalysts (e.g., Iridium) to functionalize the C-H bond at the C3 position, as demonstrated in the amination of other benzoic acid derivatives. nih.gov

Ortho-to-Dimethylamino Functionalization: The dimethylamino group is known to direct ortho-lithiation or transition-metal-catalyzed C-H activation (e.g., with Yttrium catalysts) to functionalize the C3 position. rsc.org

Para-Selective Functionalization: In aniline (B41778) derivatives lacking strong ortho-directing groups, para-selective C-H functionalization, such as olefination, can be achieved using specific palladium catalyst systems. acs.org While the target molecule has a para-bromo substituent, similar principles could be applied to related scaffolds where this position is available.

The combination of these diverse reaction pathways allows for the systematic modification of the this compound scaffold, enabling the synthesis of complex molecules and chemical libraries for various research applications.

| Reaction Site | Reaction Type | Reagents/Catalysts | Potential Product Type |

|---|---|---|---|

| C4-Bromo | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., PdCl₂(dppf)), Base mdpi.com | 4-Aryl-2-(dimethylamino)benzoic acids |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base mdpi.com | 4-(Amino)-2-(dimethylamino)benzoic acids | |

| Copper-Catalyzed Amination | R₂NH, Cu powder/Cu₂O nih.gov | 4-(Amino)-2-(dimethylamino)benzoic acids | |

| C1-Carboxylic Acid | Esterification | ROH, Acid catalyst | Alkyl 4-bromo-2-(dimethylamino)benzoates |

| Amidation | R₂NH, Coupling agent (e.g., EDC) thermofisher.com | 4-Bromo-2-(dimethylamino)benzamides | |

| Aromatic C-H Bonds | Directed C-H Amination (ortho to -COOH) | Azides, Ir catalyst nih.gov | 4-Bromo-3-amino-2-(dimethylamino)benzoic acids |

| Directed C-H Alkylation (ortho to -NMe₂) | Alkenes, Y catalyst rsc.org | 4-Bromo-3-alkyl-2-(dimethylamino)benzoic acids |

Applications in Contemporary Organic Synthesis Research

4-Bromo-2-(dimethylamino)benzoic acid as a Versatile Synthetic Building Block

The strategic placement of three distinct functional groups—a nucleophilic directing group (dimethylamino), a group amenable to condensation reactions (carboxylic acid), and a halogen handle for cross-coupling reactions (bromo)—renders this compound a highly versatile platform for chemical modification. This versatility allows chemists to selectively address each functional site, enabling the systematic construction of elaborate molecules.

While direct, multi-step syntheses of large polycyclic aromatic systems originating from this compound are not extensively documented in dedicated studies, its structure is ideally suited for such applications through well-established methodologies. The bromo substituent is a key feature, serving as a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling, for instance, is a powerful method for creating biaryl linkages. In this context, the bromine atom of this compound can be coupled with a wide array of aryl or heteroaryl boronic acids or esters. This reaction would extend the aromatic system, incorporating new rings and functionalities. Sequential cross-coupling reactions could be employed to build even larger, more complex polycyclic structures.

Table 1: Potential Suzuki-Miyaura Coupling Partners for Extending Aromatic Systems This table is illustrative of the potential synthetic pathways and does not represent experimentally verified reactions for this specific compound.

| Coupling Partner (Ar-B(OH)₂) | Resulting Structure Type | Potential Application Area |

| Phenylboronic acid | Biphenyl derivative | Liquid crystals, Ligands |

| Naphthaleneboronic acid | Naphthyl-benzene system | Organic electronics, Dyes |

| Pyreneboronic acid | Pyrenyl-benzene system | Molecular probes, Sensors |

| 9-Anthracenylboronic acid | Anthracenyl-benzene system | Organic light-emitting diodes (OLEDs) |

The multifunctional nature of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of diversified molecular libraries. The ability to perform selective and sequential reactions on its three functional groups allows for the rapid creation of a large number of structurally related yet distinct compounds.

Carboxylic Acid Moiety : This group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. Amide bond formation, in particular, allows for the introduction of a vast array of amines, significantly diversifying the molecular structure.

Bromo Substituent : As mentioned, this site is primed for palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the attachment of numerous aryl, vinyl, alkynyl, or amino groups.

Aromatic Ring : The electron-donating dimethylamino group and the carboxylic acid group direct the position of further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents like nitro or halogen groups, further increasing molecular complexity.

By systematically varying the reactants used to modify each of these sites, a large library of compounds can be efficiently synthesized for screening in drug discovery or materials science applications.

Table 2: Combinatorial Approach to Molecular Library Synthesis This table illustrates a hypothetical combinatorial matrix for generating a diverse library from the subject compound.

| Modification Site | Reaction Type | Example Reagent 1 | Example Reagent 2 | Example Reagent 3 |

| Carboxylic Acid | Amidation | Benzylamine | Piperidine | Aniline (B41778) |

| Bromo Group | Suzuki Coupling | Phenylboronic acid | Thiophene-2-boronic acid | Pyridine-3-boronic acid |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | - | - |

Precursor in Heterocyclic Compound Synthesis

The structure of this compound, being a derivative of anthranilic acid, is a classic starting point for the synthesis of numerous nitrogen-containing heterocyclic systems. The ortho-relationship between the amino (or a derivative) and carboxylic acid groups is particularly conducive to cyclization reactions that form fused ring systems.

The synthesis of various five-membered nitrogen heterocycles can be envisaged from this compound through multi-step pathways.

Triazoles : Triazole rings can be incorporated by first converting the aminobenzoic acid into a quinazolinone, followed by transformation of a functional group on the quinazolinone ring. For example, a hydrazinoquinazoline, derived from the starting material, can undergo cyclocondensation with reagents like carbon disulfide to yield a fused triazoloquinazoline system. orientjchem.org

Pyrazoles : The synthesis of pyrazoles typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov While not a direct precursor, the carboxylic acid of the subject compound could be elaborated through several steps into a suitable dicarbonyl equivalent, which could then be cyclized with a hydrazine to form a substituted pyrazole.

Tetrazoles : Tetrazole rings can be formed from anthranilic acid derivatives. A common method involves converting the anthranilic acid to a benzoxazinone, which can then react with sodium azide (B81097) to yield a tetrazole derivative. orientjchem.org The tetrazole moiety is often used in medicinal chemistry as a bioisostere for a carboxylic acid group. nih.govbeilstein-journals.org

Table 3: Plausible Synthetic Routes to Nitrogen Heterocycles This table outlines potential, scientifically-grounded synthetic strategies.

| Target Heterocycle | Key Intermediate | Key Reaction Type |

| Fused Triazole | Hydrazinoquinazoline | Cyclocondensation |

| Pyrazole | 1,3-Diketone derivative | Condensation |

| Tetrazole | Benzoxazinone | Azide addition/Cyclization |

The formation of fused bicyclic systems is a prominent application of anthranilic acid derivatives.

Quinazolines : this compound is a direct precursor for the synthesis of quinazoline (B50416) and quinazolinone derivatives. The reaction of anthranilic acids with amides or other single-carbon sources is a fundamental method for constructing the quinazolinone core. mdpi.comresearchgate.netorientjchem.orgscispace.com For example, reacting the subject compound with formamide (B127407) or using a two-step process involving an acid chloride and an amine can lead to the formation of the fused pyrimidine (B1678525) ring characteristic of quinazolines.

Thiazepines : The synthesis of benzothiazepines, a seven-membered fused ring system, often starts from 2-aminothiophenol. researchgate.net A plausible synthetic route from this compound would involve the conversion of the carboxylic acid group to a thiol, followed by cyclization with an appropriate partner, such as an α,β-unsaturated ketone.

While the tertiary dimethylamino group of the title compound prevents direct formation of Schiff bases (imines), a common intermediate for these heterocycles, the carboxylic acid provides an alternative synthetic handle.

Azetidinones : The β-lactam ring of azetidinones is famously synthesized via the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine. derpharmachemica.com An alternative approach that could utilize this compound involves first converting the carboxylic acid to an acid chloride. This acid chloride can then be reacted with a pre-formed imine in the presence of a base (like triethylamine) to construct the four-membered azetidinone ring. nih.gov

Thiazolidinones : These five-membered sulfur-containing heterocycles are typically formed by the reaction of a Schiff base with a mercaptoalkanoic acid, such as thioglycolic acid. nih.govresearchgate.netchemmethod.com For a substrate like this compound, a multi-step approach would be necessary. One potential route involves converting the carboxylic acid into an amide with an amino-aldehyde, which could then undergo intramolecular cyclization with thioglycolic acid. Alternatively, syntheses starting from aminobenzoic acids have been reported where the amino group is part of the cyclization process to form a thiazolidinone ring fused to the benzoic acid core. nih.gov

Development of Advanced Materials Components

This compound serves as a crucial intermediate in the creation of sophisticated organic materials. Its unique combination of functional groups—a carboxylic acid, a dimethylamino group, and a bromine atom—on an aromatic ring allows for a variety of chemical transformations, making it a valuable component for materials with tailored properties.

Building Blocks for Polymeric Structures

In the realm of polymer chemistry, this compound is a valuable precursor for creating functionalized polymeric structures. While not a traditional difunctional monomer for direct chain-growth polymerization, its single carboxylic acid group allows it to be used in condensation polymerizations, such as in the synthesis of polyesters or polyamides. In these reactions, it can act as a chain-capping or end-functionalizing agent, controlling the molecular weight of the polymer and introducing specific functionalities at the chain terminus.

The presence of the bromo- and dimethylamino- groups provides further opportunities for polymer modification. For instance, the carboxylic acid can be reacted first to incorporate the molecule into a polymer structure, and subsequently, the bromine atom can participate in post-polymerization modifications. This allows for the grafting of side chains or the creation of cross-linked networks through reactions like palladium-catalyzed cross-coupling. This multi-step strategy enables the synthesis of complex polymer architectures that would be difficult to achieve through direct polymerization of corresponding monomers.

One key application is in the synthesis of poly(amic acid)s, which are precursors to high-performance polyimides. researchgate.netrsc.orgrsc.org Poly(amic acid)s are typically formed through the polycondensation reaction between a dianhydride and a diamine. rsc.orgnih.gov While this compound is neither, its derivatives could be synthesized to act as functional monomers in such reactions, introducing bromine and dimethylamino functionalities into the final polyimide material, thereby altering its properties.

Table 1: Potential Roles of this compound in Polymer Synthesis

| Role | Polymerization Type | Functional Group Utilized | Resulting Structure |

|---|---|---|---|

| Chain-Capping Agent | Condensation (e.g., Polyesterification) | Carboxylic Acid | Polymer with a bromo-dimethylamino-phenyl end-group |

| Precursor to Monomer | Various (e.g., Cross-Coupling Polymerization) | Bromine, Carboxylic Acid | Functionalized polymer with repeating units |

Precursors for Specialized Dyes and Pigments

The synthesis of azo dyes, a dominant class of synthetic colorants, traditionally involves a two-step process: the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. unb.canih.gov While this compound possesses a tertiary amine, it can function effectively as the coupling component in this reaction. researchgate.net

The N,N-dimethylamino group is a strong electron-donating group, which activates the aromatic ring for electrophilic aromatic substitution. When reacted with a diazonium salt (formed from a primary aromatic amine), electrophilic attack occurs, typically at the position para to the dimethylamino group, to form a highly colored azo compound. researchgate.netresearchgate.net

The presence of the bromo and carboxylic acid substituents on the this compound moiety allows for fine-tuning of the dye's properties. These groups can influence the final color of the dye (bathochromic or hypsochromic shifts), its solubility in different media, and its affinity for various fabrics. researchgate.netchemicalbook.com This makes it a precursor for specialized disperse dyes used for coloring synthetic fibers like polyester. mdpi.comrsc.org

Table 2: Functional Groups of this compound and Their Influence on Dye Properties

| Functional Group | Type | Influence on Dye Properties |

|---|---|---|

| -N(CH₃)₂ | Activating Group / Auxochrome | Acts as the coupling site and enhances color intensity. |

| -Br | Electron-Withdrawing Group | Can shift the absorption maximum, affecting the color. |

Components in Optoelectronic Material Research

In the field of optoelectronics, there is a high demand for novel organic materials for applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org A key component in these devices is the hole-transporting material (HTM), which is typically an organic molecule with strong electron-donating properties and good thermal stability. nih.govdyenamo.se

Molecules based on triphenylamine (B166846) and carbazole (B46965) are widely used as HTMs due to their excellent hole-transport characteristics. nih.gov this compound serves as a valuable building block for the synthesis of such complex organic molecules. The electron-donating dimethylamino group is a desirable feature for a hole-transporting moiety.

Crucially, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. nih.govorganic-chemistry.org This allows chemists to strategically couple the this compound core with other aromatic units, such as aryl boronic acids, to construct larger, conjugated π-systems. nih.gov This synthetic versatility enables the creation of novel, custom-designed HTMs with optimized electronic properties for enhanced device performance and stability. rsc.org

Contributions to Methodology Development in Catalysis Research

The development of new and efficient catalytic methods is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org A significant area of research in this field is the design of new ligands and catalytic systems that can tolerate a wide range of functional groups (chemoselectivity), operate under mild conditions, and provide high yields. rsc.orgnih.gov

This compound, with its trifunctional nature (aryl bromide, tertiary amine, and carboxylic acid), serves as an excellent benchmark substrate for testing the robustness and selectivity of new catalytic methodologies. For example, a newly developed palladium catalyst could be tested for its ability to selectively catalyze a Suzuki coupling at the C-Br bond without being inhibited or poisoned by the Lewis basic dimethylamino group or the acidic carboxylic acid proton. rsc.orgnih.gov

Furthermore, derivatives of aminobenzoic acids can be used as ligands for transition metal catalysts. rsc.org The ability of the amino and carboxylate groups to coordinate to a metal center can influence the catalyst's activity and selectivity. Research into new ligands derived from structures like this compound could lead to the development of catalysts with novel reactivity for challenging cross-coupling reactions. organic-chemistry.org Therefore, this compound contributes to the field not just as a synthetic target, but as a tool for probing the limits and expanding the scope of catalytic transformations.

Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A thorough search of scientific databases has not yielded any published ¹H or ¹³C NMR spectroscopic data for 4-Bromo-2-(dimethylamino)benzoic acid. Therefore, no data tables of chemical shifts (δ), coupling constants (J), or signal assignments can be presented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. These techniques are sensitive to the bond strengths and molecular geometry.

Specific experimental IR and Raman spectra for this compound are not available in the reviewed literature. Consequently, a table of characteristic vibrational frequencies for its functional groups (carboxyl, dimethylamino, and bromo-substituted aromatic ring) cannot be compiled from experimental findings.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

No experimental mass spectrometry data, including the molecular ion peak (M+) or a detailed analysis of fragment ions, has been found for this compound in the public domain.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides precise information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

There are no published X-ray crystallographic studies for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and the specifics of its molecular geometry and crystal packing is not available.

Chiroptical Studies of Enantiomerically Pure Derivatives (if applicable)

Chiroptical studies, such as circular dichroism (CD) spectroscopy, are relevant for chiral molecules to determine their absolute configuration and study their stereochemical properties. As this compound is an achiral molecule, this specific subsection is not applicable.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not available.

Studies providing the specific quantum chemical calculations required to fulfill the detailed outline—including Density Functional Theory (DFT) for geometry optimization, Time-Dependent Density Functional Theory (TD-DFT) for UV spectra prediction, Frontier Molecular Orbital (FMO) analysis, and the calculation of various reactivity descriptors—have not been published for this particular molecule.

While research exists for related compounds such as other isomers of bromo-aminobenzoic acid and various derivatives of 4-aminobenzoic acid, this information does not apply to "this compound" and cannot be used to generate a scientifically accurate article that adheres to the strict requirements of the request. Therefore, the requested article cannot be generated at this time.

Computational and Theoretical Investigations

Conformational Analysis and Energy Landscapes

Computational conformational analysis is a fundamental tool for understanding the three-dimensional structure of 4-Bromo-2-(dimethylamino)benzoic acid and its influence on the molecule's properties. This analysis involves mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds, primarily the C-N bond of the dimethylamino group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the energies of the various possible conformers. The goal is to identify the global minimum energy conformation, which represents the most stable structure of the molecule, as well as any other low-energy local minima that could be populated at room temperature. For substituted benzene derivatives, key structural parameters such as dihedral angles are crucial. For instance, in related molecules like 4-Bromo-4′-(dimethylamino)stilbene, the dihedral angle between the dimethylamino group and its attached phenyl ring has been calculated to be 8.6 (7)°. nih.govresearchgate.net Similarly, the orientation of the carboxylic acid group relative to the plane of the benzene ring is determined by steric and electronic interactions with the adjacent dimethylamino group.

The energy landscape provides valuable information on the energy barriers between different conformers, which dictates the flexibility of the molecule and the rates of interconversion between different spatial arrangements. These structural findings are foundational for understanding the molecule's reactivity and its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical chemistry provides powerful methods for predicting the spectroscopic properties of molecules like this compound, which can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Computational methods, such as DFT using basis sets like B3LYP/6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. semanticscholar.orgresearchgate.net These calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, rocking, or torsional motions of the molecule's constituent atoms. semanticscholar.org For a molecule of this complexity, a large number of fundamental vibrational modes are possible. semanticscholar.org The assignment of these calculated frequencies to specific vibrational modes is typically performed by analyzing the potential energy distribution (PED).

Below is a representative table illustrating the kind of data generated from such a computational analysis, with assignments for key functional groups.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | O-H stretching (Carboxylic acid) |

| ~3000-3100 | C-H stretching (Aromatic) |

| ~2800-2950 | C-H stretching (Methyl groups) |

| ~1700 | C=O stretching (Carboxylic acid) |

| ~1600 | C=C stretching (Aromatic ring) |

| ~1450 | C-H bending (Methyl groups) |

| ~1250 | C-N stretching |

| ~1050 | C-Br stretching |

Note: This table is illustrative of typical computational results and not specific experimental data for this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that are invaluable for interpreting experimental results and assigning specific signals to the corresponding nuclei in the molecule.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states and intermediates.

Key parameters derived from these models include activation energies, which determine the reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. Furthermore, frontier molecular orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. researchgate.net The HOMO and LUMO energy levels and their spatial distribution help predict where a molecule is likely to act as a nucleophile or an electrophile. semanticscholar.orgresearchgate.net For instance, the analysis of related benzoic acid derivatives has used descriptors like ionization energy, hardness, and electrophilicity to predict reactivity. semanticscholar.orgresearchgate.net

Investigations into Non-Linear Optical (NLO) Properties of Derivatives

Derivatives of this compound are of interest for their potential non-linear optical (NLO) properties. NLO materials are crucial for applications in optical data storage, signal processing, and other photonic technologies. nih.gov The NLO response of a molecule is governed by its ability to alter its charge distribution in the presence of a strong electric field.

The structure of this compound contains an electron-donating group (dimethylamino) and electron-withdrawing groups (bromo and carboxylic acid), a "push-pull" configuration that is a common design strategy for NLO chromophores. acs.org Computational studies on derivatives can predict their NLO response by calculating key parameters:

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response.

Second Hyperpolarizability (γ): Quantifies the third-order NLO response.

Theoretical calculations allow for the systematic design of new derivatives with enhanced NLO properties by modifying the donor, acceptor, or the π-conjugated system connecting them. nih.gov

The table below shows hypothetical calculated NLO properties for illustrative derivatives, demonstrating how structural modifications can tune the NLO response.

| Derivative | Dipole Moment (μ) (Debye) | Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β_total) (esu) |

| Parent Compound | 3.5 | 1.8 x 10⁻²³ | 8.0 x 10⁻³⁰ |

| Derivative A (Stronger Acceptor) | 5.2 | 2.1 x 10⁻²³ | 15.0 x 10⁻³⁰ |

| Derivative B (Extended π-system) | 4.1 | 2.5 x 10⁻²³ | 22.0 x 10⁻³⁰ |

Note: This table contains illustrative data to demonstrate computational trends in NLO properties.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. semanticscholar.org The MESP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms. semanticscholar.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov

Green/Yellow Regions: Represent areas of near-neutral potential.

For this compound, an MESP analysis would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for electrophilic attack. semanticscholar.org Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its propensity to act as a hydrogen bond donor. The regions around the aromatic and methyl hydrogens would also show positive potential. semanticscholar.org MESP topology is a powerful tool for understanding noncovalent interactions, which are critical in molecular recognition and crystal packing. nih.govnih.gov

Future Research Directions and Unexplored Avenues in Chemical Science

Development of Novel Green Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into the synthesis of 4-Bromo-2-(dimethylamino)benzoic acid should prioritize the development of sustainable methodologies that improve upon traditional synthetic routes, which may involve hazardous reagents and generate substantial waste. Key areas for exploration include the use of safer solvents, such as water or bio-derived solvents, to replace conventional volatile organic compounds.

Furthermore, the implementation of catalytic systems, particularly those based on earth-abundant metals or metal-free catalysts, could significantly enhance the atom economy and energy efficiency of the synthesis. Investigations into microwave-assisted and sonochemical methods could also lead to accelerated reaction times and reduced energy consumption. A comparative overview of a hypothetical traditional versus a green synthetic approach is presented below.

Table 1: Comparison of Synthetic Approaches

| Parameter | Hypothetical Traditional Route | Potential Green Route |

|---|---|---|

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane, Toluene) | Water, Supercritical CO₂, or Bio-solvents |

| Catalyst | Stoichiometric strong acids/bases, heavy metal catalysts | Biocatalysts (enzymes), recyclable heterogeneous catalysts |

| Energy Input | Prolonged heating under reflux | Microwave irradiation or mechanochemistry (ball milling) |

| Byproducts | Significant inorganic salt waste, hazardous organic byproducts | Minimal waste, with water as the primary byproduct |

Exploration of Organocatalytic Transformations Involving the Compound

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, offers a powerful, metal-free alternative for the transformation of this compound. The compound's distinct functional groups—the carboxylic acid, the tertiary amine, and the aryl bromide—provide multiple handles for organocatalytic modification.

Future studies could explore chiral amine catalysts to effect enantioselective transformations at positions adjacent to the existing substituents. The carboxylic acid moiety can be activated by N-heterocyclic carbenes (NHCs) or Brønsted acids to facilitate esterification or amidation reactions under exceptionally mild conditions. Similarly, the dimethylamino group could be used to direct C-H activation reactions catalyzed by organic photoredox catalysts, enabling the introduction of new functional groups onto the aromatic ring without pre-functionalization.

Table 2: Potential Organocatalytic Reactions

| Functional Group | Potential Organocatalytic Transformation | Class of Organocatalyst |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification / Amidation | N-Heterocyclic Carbenes (NHCs), Brønsted Acids |

| Dimethylamino (-N(CH₃)₂) | Directed C-H Functionalization | Organic Photoredox Catalysts |

| Aryl Bromide (-Br) | Nucleophilic Aromatic Substitution (SₙAr) | Phase-Transfer Catalysts |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, provides enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. The integration of this compound synthesis and derivatization into flow chemistry systems is a promising research avenue. A continuous-flow process could enable the safe handling of reactive intermediates and allow for the telescoping of multiple synthetic steps, thereby reducing manual handling and purification time.

For instance, a flow reactor could be designed for the bromination of 2-(dimethylamino)benzoic acid, followed immediately by a downstream coupling reaction at the bromide position. Such integrated systems allow for rapid optimization of reaction conditions and can be automated for efficient library synthesis, accelerating the discovery of new derivatives with desirable properties.

Design of Next-Generation Molecular Probes and Sensors

The inherent photophysical properties of the dimethylaminobenzoic acid scaffold make it an attractive starting point for the design of fluorescent molecular probes. The intramolecular charge transfer (ICT) character, arising from the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group, is sensitive to the local environment.

Future research could focus on modifying the 4-bromo position to append specific recognition moieties for detecting metal ions, anions, or biologically relevant molecules. The bromine atom itself can be used to tune the photophysical properties (e.g., through the heavy-atom effect to promote phosphorescence) or be replaced via cross-coupling reactions to install complex sensor components. The design of ratiometric or "turn-on" fluorescent sensors based on this scaffold would be a particularly valuable goal, minimizing false positives and improving detection sensitivity.

Application in Supramolecular Chemistry and Self-Assembly Studies

The functional groups on this compound are well-suited to participate in a range of non-covalent interactions that govern supramolecular self-assembly. The carboxylic acid is a classic hydrogen-bond donor and acceptor, capable of forming robust dimers or extended chains. The bromine atom can act as a halogen-bond donor, interacting with Lewis bases.

Unexplored research avenues include investigating the self-assembly of this molecule into higher-order structures such as gels, liquid crystals, or coordination polymers when combined with metal ions. By systematically studying how solvent, temperature, and minor structural modifications influence the aggregation behavior, it may be possible to create novel materials with tailored properties for applications in electronics, separations, or controlled-release systems.

Table 3: Non-Covalent Interactions and Potential Supramolecular Structures

| Interaction Type | Participating Group(s) | Potential Resulting Structure |

|---|---|---|

| Hydrogen Bonding | -COOH | Dimers, catemers, sheets |

| Halogen Bonding | -Br | Co-crystals, linear assemblies |

| π-π Stacking | Aromatic Ring | Columnar stacks, layered structures |

Advanced Structure-Reactivity Relationship Studies for Rational Design

Future work should involve a combination of experimental kinetics and computational chemistry. For example, Hammett analysis could be employed to quantify the electronic effect of the dimethylamino group from the ortho position, which is often complicated by steric interactions. High-level density functional theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of further substitutions, and calculate properties such as pKa and redox potential. These fundamental studies will provide a robust framework for designing derivatives with precisely tuned electronic, optical, and binding properties for specific applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-2-(dimethylamino)benzoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a benzoic acid precursor followed by dimethylamination. For example, starting with 2-aminobenzoic acid, bromination at the 4-position can be achieved using bromine in acetic acid under controlled temperature (0–5°C). Subsequent dimethylamination of the amino group at position 2 can be performed via reductive alkylation with formaldehyde and sodium cyanoborohydride . Optimization includes monitoring pH (neutral to slightly acidic conditions) and using inert atmospheres to prevent oxidation. Purity is validated via HPLC and melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : -NMR should show a singlet for the dimethylamino group (δ ~3.0 ppm) and distinct aromatic protons split by bromine’s deshielding effect. -NMR confirms the carboxylic acid carbon (δ ~170 ppm) and quaternary carbons adjacent to Br and N(CH) .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 244 (CHBrNO). Isotopic peaks for bromine (1:1 ratio for /) confirm molecular identity .

- X-ray Crystallography : SHELX software is used to resolve crystal structures, highlighting the planar benzoic acid core and substituent orientations .

Q. How can researchers identify and mitigate common impurities in this compound synthesis?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-aminobenzoic acid) and over-brominated byproducts. Techniques:

- TLC with UV visualization (R ~0.5 in ethyl acetate/hexane 3:7).

- LC-MS to detect low-level impurities. Recrystallization in ethanol/water (1:3) improves purity, while column chromatography (silica gel, gradient elution) isolates target compounds .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at position 4 acts as a leaving group, enabling palladium-catalyzed cross-coupling. Key considerations:

- Catalyst System : Use Pd(PPh) (5 mol%) with KCO in DMF/HO (3:1) at 80°C.

- Substrate Scope : Aryl boronic acids with electron-withdrawing groups enhance coupling efficiency. Monitor reaction progress via -NMR for aryl proton integration .

- Side Reactions : Competing protodebromination can occur; adding excess boronic acid suppresses this .

Q. What strategies resolve contradictions in -NMR data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from tautomerism or rotational isomers. Strategies:

- Variable Temperature NMR : Cool samples to –40°C to slow dynamic processes and resolve splitting.

- 2D NMR (COSY, NOESY) : Correlate coupling between aromatic protons and confirm spatial proximity of substituents.

- DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian 09) to validate assignments .

Q. How can researchers leverage this compound as a building block for bioactive molecule synthesis?

- Methodological Answer :

- Step 1 : Functionalize the carboxylic acid via esterification (e.g., SOCl/MeOH) to protect the acid group.

- Step 2 : Introduce pharmacophores via cross-coupling (e.g., Suzuki for biaryl systems) or nucleophilic substitution.

- Case Study : Derivatives like ethyl 4-Bromo-2-(dimethylamino)benzoate show antimicrobial activity against E. coli (MIC ~12.5 µg/mL) in agar diffusion assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.